2-Bromo-3-chloro-6-methoxypyridine
Overview
Description
2-Bromo-3-chloro-6-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloro-6-methoxypyridine typically involves the halogenation of 3-chloro-6-methoxypyridine. One common method is the bromination of 3-chloro-6-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-chloro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction: The compound can be reduced to form 3-chloro-6-methoxypyridine by using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 3-chloro-6-methoxypyridine.
Scientific Research Applications
2-Bromo-3-chloro-6-methoxypyridine is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the development of bioactive compounds and enzyme inhibitors.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-6-methoxypyridine largely depends on its application. In chemical reactions, it acts as a halogenated pyridine derivative, participating in nucleophilic substitution and coupling reactions. The presence of electron-withdrawing groups (bromine and chlorine) on the pyridine ring enhances its reactivity towards nucleophiles and catalysts .
Comparison with Similar Compounds
- 2-Bromo-6-chloro-3-methoxypyridine
- 2-Bromo-6-methylpyridine
- 2-Chloro-6-methoxypyridine
Comparison: 2-Bromo-3-chloro-6-methoxypyridine is unique due to the simultaneous presence of bromine, chlorine, and methoxy groups on the pyridine ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions compared to its analogs. For instance, 2-Bromo-6-methylpyridine lacks the chlorine atom, which affects its reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
2-bromo-3-chloro-6-methoxypyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXXKGYFVQVDDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297887 | |
Record name | 2-Bromo-3-chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-77-3 | |
Record name | 2-Bromo-3-chloro-6-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-chloro-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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